molecular formula C7H11NO2 B13044280 (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL

Cat. No.: B13044280
M. Wt: 141.17 g/mol
InChI Key: HBCPEGFGJUTWNM-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL is a chiral compound that features both an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a furan ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2-furyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(4-furyl)propan-2-OL

Uniqueness

(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL is unique due to its specific stereochemistry and the position of the furan ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(furan-3-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m0/s1

InChI Key

HBCPEGFGJUTWNM-CAHLUQPWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=COC=C1)N)O

Canonical SMILES

CC(C(C1=COC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.